1-(4-Bromo-2,5-difluorophenyl)ethanone
Overview
Description
The compound 1-(4-Bromo-2,5-difluorophenyl)ethanone is a brominated and fluorinated acetophenone derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated and fluorinated aromatic ketones and their chemical behavior, which can be extrapolated to understand the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related compounds often involves halogenation and functional group transformations. For instance, the synthesis of 4'-bromophenacyl triflate, a derivative used for derivatization of carboxylic acids, is achieved by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid, yielding a 66% product . Similarly, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen-exchange reaction, indicating that halogenated acetophenones can be synthesized through such exchange reactions . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been studied using computational methods and experimental techniques . For example, the molecular structure of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone was optimized using various computational methods, and the results were in agreement with experimental data . These studies provide a framework for understanding the molecular structure of this compound, which likely exhibits similar electronic and steric characteristics due to the presence of halogen substituents.
Chemical Reactions Analysis
The reactivity of brominated and fluorinated acetophenones can be inferred from studies on similar compounds. For instance, α-Bromo-4-(difluoromethylthio)acetophenone was used to synthesize various azaheterocycles, indicating that brominated acetophenones can participate in condensation reactions with nitrogen-containing heterocycles . This suggests that this compound could also undergo similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and fluorinated acetophenones are influenced by the presence of halogen atoms, which can affect the compound's polarity, boiling point, and reactivity. The use of 4'-bromophenacyl triflate for derivatization of carboxylic acids implies that such compounds can act as electrophiles in organic reactions . The molecular docking studies of related compounds suggest potential biological activity, which could also be relevant for this compound . The electronic properties, such as HOMO-LUMO analysis, provide insights into the charge transfer within the molecule, which is crucial for understanding its reactivity and potential applications in materials science .
Scientific Research Applications
Chemical Synthesis and Protective Group Utility
1-(4-Bromo-2,5-difluorophenyl)ethanone has been synthesized as a part of studies exploring its effectiveness as a chemical protective group. For instance, a related compound, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, demonstrated potential as an effective chemical protective group in certain reactions, although no photolytic phenomena were observed in various solvents (Li Hong-xia, 2007).
Synthetic Applications in Medicinal Chemistry
This compound is valuable in the synthesis of various pharmaceuticals. For instance, its structural analogs have been used in the development of broad-spectrum antifungal agents like Voriconazole. In the synthesis of Voriconazole, the stereochemistry is crucial, and similar compounds play a significant role in achieving the desired stereochemical configuration (M. Butters et al., 2001).
Development of Chiral Intermediates
The compound has been implicated in the synthesis of chiral intermediates. For example, related compounds like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital intermediate for the synthesis of Ticagrelor, an acute coronary syndrome treatment, involve similar structures in their synthetic pathways. These processes emphasize the significance of chiral intermediates in pharmaceutical synthesis (Xiang Guo et al., 2017).
Role in Organic Electronic Materials
Further, compounds structurally related to this compound have been used in the development of polymers with specific electronic properties. For instance, methacrylate polymers containing imine bonding, synthesized from similar compounds, exhibit unique thermal behavior, dielectric properties, and antimicrobial activities, which are critical in the field of electronic materials (Adnan Solmaz et al., 2021).
properties
IUPAC Name |
1-(4-bromo-2,5-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTNTBSBJPCXGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123942-11-0 | |
Record name | 1-(4-bromo-2,5-difluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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